4-bromo-N-(4-chlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide
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Overview
Description
4-bromo-N-(4-chlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(4-chlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide typically involves the following steps:
Chlorobenzylation: The attachment of a 4-chlorobenzyl group to the nitrogen atom.
Tetrahydrofuran-2-ylmethylation: The addition of a tetrahydrofuran-2-ylmethyl group to the nitrogen atom.
Amidation: The formation of the amide bond between the benzoyl group and the nitrogen atom.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include:
Catalytic processes: Using catalysts to enhance reaction rates.
Continuous flow reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(4-chlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to more reduced forms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized benzamide derivatives, while reduction may yield more reduced forms.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: For studying biological pathways and interactions.
Medicine: Potential use in drug development and therapeutic applications.
Industry: As a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-bromo-N-(4-chlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptors to modulate their function.
Pathways: Influencing biochemical pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(4-chlorobenzyl)benzamide: Lacks the tetrahydrofuran-2-ylmethyl group.
N-(4-chlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide: Lacks the bromine atom.
4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzamide: Lacks the 4-chlorobenzyl group.
Uniqueness
4-bromo-N-(4-chlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide is unique due to the presence of all three functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H19BrClNO2 |
---|---|
Molecular Weight |
408.7 g/mol |
IUPAC Name |
4-bromo-N-[(4-chlorophenyl)methyl]-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C19H19BrClNO2/c20-16-7-5-15(6-8-16)19(23)22(13-18-2-1-11-24-18)12-14-3-9-17(21)10-4-14/h3-10,18H,1-2,11-13H2 |
InChI Key |
UJSNRWNCRKUVLD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN(CC2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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